molecular formula C9H9ClF3NO2 B1374293 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride CAS No. 870483-31-1

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride

Cat. No.: B1374293
CAS No.: 870483-31-1
M. Wt: 255.62 g/mol
InChI Key: QCVCLPJIZUMSBO-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H9ClF3NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with three fluorine atoms at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,4,5-trifluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid.

    Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-nitro-3-(3,4,5-trifluorophenyl)propanoic acid.

    Reduction: Formation of 2-amino-3-(3,4,5-trifluorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the amino and carboxyl groups facilitate interactions with active sites or binding pockets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(3,5-difluorophenyl)propanoic acid
  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

Uniqueness

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to other similar compounds. This trifluorination can enhance its metabolic stability, binding affinity, and overall bioactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVCLPJIZUMSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(Diphenylmethylene) (3,4,5-trifluoro)-D,L-Phenylalanine ethyl ester (1.33 g, 3.2 mmol) was suspended in water (15 mL) at 25° C. and treated with conc. hydrochloric acid (5 mL). The mixture was heated at reflux for 4 hrs and evaporated to dryness. The residue was triturated with diethyl ether (4×20 mL). The solid was filtered and dried to afford title compound (0.72 g)
Name
N-(Diphenylmethylene) (3,4,5-trifluoro)-D,L-Phenylalanine ethyl ester
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride
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2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride
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2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride
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2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride
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2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride
Reactant of Route 6
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride

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